Morpholin-4-YL-(4-methyl)phenyl-acetic acid

Lipophilicity Solubility Medicinal Chemistry

Researchers optimizing phenylacetic acid leads for respiratory or inflammatory targets require the precise para-methyl substitution pattern to ensure valid SAR interpretation. Generic morpholino-phenylacetic acid analogs compromise experimental reproducibility. - Unique Scaffold: Para-methyl & alpha-morpholino combination creates distinct steric/electronic profile absent in parent compound (CAS 6342-19-4). - Computational Utility: Defined SMILES & InChIKey enable unambiguous database registration; ~0.85-0.90 Tanimoto similarity to parent ensures selective virtual screening hits. - Reliable Handling: 98% purity, solid form, mp 209-215°C facilitate accurate weighing and minimize side reactions in amide/ester derivatization.

Molecular Formula C13H17NO3
Molecular Weight 235.28 g/mol
CAS No. 490026-98-7
Cat. No. B1371839
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMorpholin-4-YL-(4-methyl)phenyl-acetic acid
CAS490026-98-7
Molecular FormulaC13H17NO3
Molecular Weight235.28 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(C(=O)O)N2CCOCC2
InChIInChI=1S/C13H17NO3/c1-10-2-4-11(5-3-10)12(13(15)16)14-6-8-17-9-7-14/h2-5,12H,6-9H2,1H3,(H,15,16)
InChIKeyIEXNONCNAKPQBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Morpholin-4-YL-(4-methyl)phenyl-acetic acid: Chemical Identity and Specifications


Morpholin-4-YL-(4-methyl)phenyl-acetic acid (CAS 490026-98-7), also designated as 2-(4-methylphenyl)-2-morpholin-4-ylacetic acid , is a substituted phenylacetic acid derivative bearing a morpholine ring at the alpha-carbon and a para-methyl substituent on the phenyl ring . The compound has the molecular formula C₁₃H₁₇NO₃ and a molecular weight of 235.28 g/mol . The structure is defined by the SMILES string Cc1ccc(cc1)C(C(=O)O)N2CCOCC2 . Commercial sources typically offer this compound as a solid with a purity specification of ≥95% to 98%, and a reported melting point range of 209–215°C .

Purity grade: 98% specification with available CoA supports assay reproducibility and SAR interpretation.
Physical form: Solid with defined melting range (209–215 °C) facilitates accurate weighing and handling for synthesis or formulation studies.
Scaffold role: Para-methyl, alpha-morpholino phenylacetic acid enables systematic SAR exploration of lipophilicity and target engagement.

Structural Determinants Preventing Simple Analog Substitution


The procurement of Morpholin-4-YL-(4-methyl)phenyl-acetic acid (CAS 490026-98-7) cannot be satisfied by substituting with generic morpholine-phenylacetic acid analogs because subtle structural variations at the alpha-carbon and aryl ring positions are known to produce substantial divergences in molecular recognition and pharmacological profile [1]. The specific combination of the para-methyl substituent and the alpha-morpholino moiety creates a unique steric and electronic environment that is absent in unsubstituted phenylacetic acid derivatives such as 2-morpholino-2-phenylacetic acid (CAS 6342-19-4, MW 221.25 g/mol) or positional isomers like 2-morpholino-2-(m-tolyl)acetic acid [2]. In the context of substituted phenylacetic acids as pharmaceutical intermediates, patents explicitly indicate that changes to substituents on the phenyl ring alter activity against targets such as enzymes involved in respiratory disorders, meaning that unverified analog substitution would compromise experimental reproducibility and potentially invalidate structure-activity relationship (SAR) conclusions [1].

Analog mismatch

Unsubstituted 2-morpholino-2-phenylacetic acid (CAS 6342-19-4) lacks the para-methyl group; lipophilicity and binding interactions may shift measurably, altering assay outcome.

Isomer risk

Positional isomers (e.g., meta-methyl) share the same formula but can present different dipole moments and molecular recognition profiles, limiting direct SAR transfer.

Patent context

Substitution patterns claimed for respiratory disorder research are not automatically transferable to non-methyl analogs; documented relevance may differ.

Quantitative Differentiation from Structural Analogs


Lipophilicity and Solubility Shift from Para-Methyl Substitution

While no direct head-to-head experimental comparison of Morpholin-4-YL-(4-methyl)phenyl-acetic acid (CAS 490026-98-7) with its unsubstituted analog 2-morpholino-2-phenylacetic acid (CAS 6342-19-4) has been published, a class-level inference can be drawn from fundamental physicochemical principles. The addition of a para-methyl group to the phenyl ring increases the molecular weight by 14.03 g/mol (from 221.25 to 235.28 g/mol) [1] and is expected to increase the calculated partition coefficient (clogP) by approximately +0.5 log units, representing a measurable shift toward increased lipophilicity and reduced aqueous solubility [2]. This structural modification is a common medicinal chemistry strategy to modulate membrane permeability and metabolic stability, and the absence of the para-methyl group in analogs such as CAS 6342-19-4 would produce a compound with different physicochemical behavior in biological assays and formulation development [2].

Lipophilicity shift
Class-level inference
ΔclogP ≈ +0.5 (estimated) vs unsubstituted analog (MW 221.25 → 235.28)
Para-methyl increases lipophilicity, may affect membrane permeability and solubility in biological assays.
Calculated properties; direct experimental comparison not published.
Lipophilicity Solubility Medicinal Chemistry

Solid-State Form and Melting Point Differentiation

Morpholin-4-YL-(4-methyl)phenyl-acetic acid (CAS 490026-98-7) is consistently reported as a solid at ambient temperature with a melting point range of 209–215°C . In contrast, closely related morpholino-acetic acid derivatives such as 2-morpholino-2-phenylacetic acid (CAS 6342-19-4) are reported to melt at approximately 202°C , and other analogs such as 2-cyclopropyl-2-(morpholin-4-yl)acetic acid hydrochloride (CAS 1354951-16-8, MW 221.68) have different physical forms . The higher melting point of the target compound is indicative of stronger intermolecular interactions in the crystalline lattice, which may confer advantages in solid-state stability and ease of handling during weighing and formulation. Furthermore, the reported purity specification of 98% exceeds the typical 95% threshold offered for many research-grade analogs, providing a quantifiable benchmark for procurement decisions where higher purity is required for sensitive assays or as a synthetic intermediate.

Solid-state form
Cross-study comparable
Melting point 209–215 °C (target) vs ~202 °C (analog); purity 98% vs typical 95%
Higher melting point suggests stronger crystal packing; supports handling and storage evaluation.
Vendor-reported analytical specifications.
Solid-State Chemistry Formulation Stability

Patent Literature Relevance for Respiratory Disorders

Patent US20090192163 (AstraZeneca AB) explicitly claims substituted phenylacetic acids as pharmaceutical compounds for treating respiratory disorders, with the general formula encompassing phenylacetic acid derivatives bearing various substituents including morpholino and substituted phenyl groups [1]. While the patent does not disclose specific IC₅₀ or binding data for Morpholin-4-YL-(4-methyl)phenyl-acetic acid (CAS 490026-98-7) itself, the inclusion of this substitution pattern within the claimed genus provides a class-level inference that the para-methyl, alpha-morpholino arrangement is a non-obvious structural feature with potential biological relevance distinct from unsubstituted or differently substituted analogs. The patent further describes processes for preparation and pharmaceutical compositions, underscoring the industrial and research utility of this specific scaffold [1]. In contrast, analogs such as 2-morpholino-2-phenylacetic acid (CAS 6342-19-4) lack the para-methyl substituent and are not specifically exemplified in this therapeutic context, reducing their documented relevance for respiratory disorder research.

Patent inclusion
Class-level inference
Encompassed by generic formula in US20090192163 for respiratory disorder research.
Class-level relevance supports SAR investigation; no specific IC₅₀ data disclosed.
Patent claim; experimental validation needed.
Respiratory Disorders Drug Discovery Patent

Molecular Topology Versus Positional Isomers and Bioisosteres

A cross-study comparison of molecular descriptors reveals that Morpholin-4-YL-(4-methyl)phenyl-acetic acid (CAS 490026-98-7) possesses a unique topological polar surface area (tPSA) of 49.8 Ų , a value that is identical to that of 2-morpholino-2-phenylacetic acid (CAS 6342-19-4) due to the identical polar atom count, but with a measurably different molecular shape and electrostatic distribution owing to the para-methyl substituent. This difference manifests in the 2D and 3D similarity metrics; when using Tanimoto similarity with standard fingerprints, the target compound exhibits a similarity of approximately 0.85–0.90 to the unsubstituted analog, indicating that while they share a common core, the para-methyl modification is sufficient to alter key properties including hydrophobic surface area and van der Waals volume . Positional isomers, such as 2-morpholino-2-(m-tolyl)acetic acid (para-to-meta methyl shift), would exhibit different dipole moments and potential binding orientations, underscoring that even regioisomeric substitution cannot be treated as interchangeable without experimental validation.

Molecular topology
Cross-study comparable
tPSA 49.8 Ų (identical); Tanimoto similarity ~0.85–0.90 to unsubstituted analog
Measurable 2D dissimilarity guides decoy selection for virtual screening.
Calculated descriptors; experimental binding data not available.
Chemoinformatics Virtual Screening SAR

Commercial Availability with High Purity and Traceability

Morpholin-4-YL-(4-methyl)phenyl-acetic acid (CAS 490026-98-7) is offered by multiple reputable chemical suppliers including Santa Cruz Biotechnology (sc-358372) and AKSci (C023) with explicit purity specifications of ≥98% and with associated Certificates of Analysis available upon request . In contrast, many closely related analogs such as 2-morpholino-2-phenylacetic acid (CAS 6342-19-4) are more commonly available only at 95% purity or lower, and may lack the same level of batch-to-batch analytical documentation [1]. The higher purity threshold of the target compound reduces the likelihood of impurities interfering with sensitive biochemical assays, cell-based experiments, or downstream synthetic transformations where side products could complicate reaction outcomes. The availability from Santa Cruz Biotechnology, a supplier with a track record of providing research-grade biochemical reagents, further supports procurement confidence for academic and industrial laboratories that require traceable, documented materials .

Procurement purity
Cross-study comparable
98% purity (Santa Cruz, AKSci) with CoA; analogs typically 95% or lower.
Higher purity reduces need for in-house purification, supporting sensitive assay reproducibility.
Supplier-reported; verify lot-specific documentation.
Procurement Quality Control Reproducibility

Documented Research and Procurement Application Scenarios


Medicinal Chemistry Lead Optimization and SAR Studies

Investigators engaged in optimizing phenylacetic acid-based leads for respiratory or inflammatory disorders should procure Morpholin-4-YL-(4-methyl)phenyl-acetic acid (CAS 490026-98-7) to systematically probe the contribution of the para-methyl substituent to target binding and pharmacokinetic parameters. The patent classification of substituted phenylacetic acids for respiratory disorders provides a documented rationale for this scaffold [1]. When benchmarked against the unsubstituted analog (CAS 6342-19-4), the para-methyl modification enables researchers to isolate the effect of increased lipophilicity on cellular permeability and metabolic stability while maintaining the same tPSA, facilitating clean interpretation of SAR data .

Computational Chemistry and Virtual Screening

Computational chemists performing similarity searching, pharmacophore modeling, or machine learning model training should utilize Morpholin-4-YL-(4-methyl)phenyl-acetic acid (CAS 490026-98-7) as a distinct molecular entity with a calculated tPSA of 49.8 Ų and a Tanimoto similarity of ~0.85–0.90 to the unsubstituted parent [1]. The measurable dissimilarity between this compound and its analogs ensures that virtual screening libraries built around this scaffold will retrieve hits with the intended substitution pattern rather than promiscuous morpholine-phenylacetic acid derivatives, thereby reducing false positive rates in in silico campaigns. The well-defined SMILES string and InChIKey (IEXNONCNAKPQBL-UHFFFAOYSA-N) facilitate unambiguous database registration and retrieval [1].

High-Purity Synthetic Intermediate for Derivatization

Synthetic chemists requiring a morpholino-phenylacetic acid building block with a para-methyl handle for further derivatization should prioritize procurement of Morpholin-4-YL-(4-methyl)phenyl-acetic acid (CAS 490026-98-7) at the 98% purity grade offered by suppliers such as Santa Cruz Biotechnology and AKSci [1]. The elevated melting point (209–215°C) and solid physical form facilitate accurate weighing and handling under standard laboratory conditions, while the documented purity minimizes the introduction of impurities that could poison catalysts, generate side products, or compromise yield in subsequent reactions such as amide bond formation or esterification at the carboxylic acid moiety .

Physical Property Benchmarking for Formulation Studies

Researchers investigating the solid-state properties, solubility, or formulation behavior of morpholine-containing drug candidates may utilize Morpholin-4-YL-(4-methyl)phenyl-acetic acid (CAS 490026-98-7) as a model compound with well-characterized physical attributes. The reported melting point of 209–215°C and the solid physical form provide a defined baseline for comparative studies against analogs with lower melting points, such as 2-morpholino-2-phenylacetic acid (~202°C) [1]. These parameters are critical for predicting stability, compatibility with excipients, and performance in solid dosage forms, making this compound a valuable reference standard in preformulation screening cascades.

Application
Selection Property
Validation Focus
Medicinal chemistry SAR
Para-methyl SAR probe
Target binding and permeability assays
Computational screening
Defined tPSA and similarity metrics
Virtual screening accuracy and decoy selection
Synthetic intermediate
High purity solid (98%)
Reaction yield and impurity control
Formulation benchmarking
Defined melting point and solid form
Preformulation stability and compatibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Morpholin-4-YL-(4-methyl)phenyl-acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.